Ethylenediamine-N,N'-dipropionic acid dihydrochloride
Overview
Description
Ethylenediamine-N,N'-dipropionic acid dihydrochloride is a chemical compound with the molecular formula C8H16N2O4·2HCl-Dipropionic Acid Dihydrochloride (CAS 32705-91-2)](https://www.scbt.com/p/ethylenediamine-n-n-dipropionic-acid-dihydrochloride-32705-91-2). It is a white to almost white powder or crystalline solid with a molecular weight of 277.15 g/mol[_{{{CITATION{{{_1{Ethylenediamine-N,N
-Dipropionic Acid Dihydrochloride (CAS 32705-91-2). This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
The mode of action of Ethylenediamine-N,N’-dipropionic acid dihydrochloride involves its interaction with these targets. It forms complexes with certain elements, such as copper (II), which can coordinate with amino acids, peptides, or DNA units .
Biochemical Pathways
. This suggests that Ethylenediamine-N,N’-dipropionic acid dihydrochloride may influence pathways related to proteasome function.
Pharmacokinetics
suggests that it may have good bioavailability.
Result of Action
. This suggests that Ethylenediamine-N,N’-dipropionic acid dihydrochloride may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylenediamine-N,N'-dipropionic acid dihydrochloride can be synthesized through the reaction of ethylenediamine with propionic acid in the presence of hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reaction time to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions: Ethylenediamine-N,N'-dipropionic acid dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethylenediamine-N,N'-dipropionic acid dihydrochloride is widely used in scientific research due to its versatile chemical properties. It is employed in:
Chemistry: As a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: In biochemical studies to investigate enzyme activities and protein interactions.
Medicine: In drug development and as a potential therapeutic agent for various diseases.
Industry: In the production of polymers, coatings, and other industrial chemicals.
Comparison with Similar Compounds
Ethylenediaminetetraacetic acid (EDTA)
Diethylenetriaminepentaacetic acid (DTPA)
Nitrilotriacetic acid (NTA)
Glycine-N,N'-dipropionic acid dihydrochloride
Properties
IUPAC Name |
3-[2-aminoethyl(2-carboxyethyl)amino]propanoic acid;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4.2ClH/c9-3-6-10(4-1-7(11)12)5-2-8(13)14;;/h1-6,9H2,(H,11,12)(H,13,14);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPSJXQNJSWBOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCC(=O)O)CCN)C(=O)O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631168 | |
Record name | 3,3'-[(2-Aminoethyl)azanediyl]dipropanoic acid--hydrogen chloride (1/2) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.14 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32705-91-2 | |
Record name | 3,3'-[(2-Aminoethyl)azanediyl]dipropanoic acid--hydrogen chloride (1/2) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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